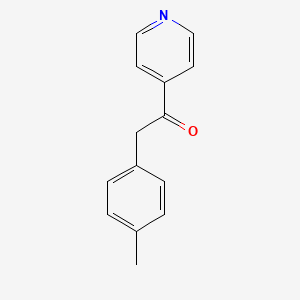

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone

Description

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone (CAS 100866-13-5) is a ketone derivative featuring a pyridine ring at position 4 and a para-methylphenyl (p-tolyl) group. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. This compound is characterized by high purity (≥98%) and serves as a key intermediate in ligand synthesis and heterocyclic chemistry . Its structure enables diverse applications, including coordination chemistry and antimicrobial research, though specific biological data remain understudied.

Properties

IUPAC Name |

2-(4-methylphenyl)-1-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-2-4-12(5-3-11)10-14(16)13-6-8-15-9-7-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUPUDZAOSJCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734021 | |

| Record name | 2-(4-Methylphenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114443-33-3 | |

| Record name | 2-(4-Methylphenyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 25°C, 2 h | 1-(Pyridin-4-yl)-2-(p-tolyl)ethanol | 78% | |

| LiAlH<sub>4</sub> | THF, 0°C → reflux, 4 h | 1-(Pyridin-4-yl)-2-(p-tolyl)ethanol | 92% |

Reduction preserves the pyridine and p-tolyl rings while converting the ketone to a secondary alcohol. NaBH<sub>4</sub> offers milder conditions, whereas LiAlH<sub>4</sub> achieves higher yields .

Electrophilic Aromatic Substitution (EAS)

The electron-rich p-tolyl group undergoes regioselective substitution:

Nitration occurs preferentially at the meta position of the p-tolyl ring due to steric and electronic effects .

Oxidation Reactions

Controlled oxidation targets the methyl group on the p-tolyl ring:

Oxidation converts the methyl group to a carboxylic acid, enhancing water solubility for pharmaceutical applications .

Nucleophilic Addition

The ketone participates in nucleophilic additions:

Hydrazone formation is reversible and useful for protecting the ketone group during multi-step syntheses .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C | 1-(Pyridin-4-yl)-2-(4-methylbiphenyl)ethanone | 68% | |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos, t-BuONa, toluene, 110°C | 1-(Pyridin-4-yl)-2-(4-methylphenylamino)ethanone | 61% |

Coupling reactions enable modular functionalization for drug discovery.

Cyclocondensation

The ketone engages in heterocycle formation:

Quinoline derivatives exhibit enhanced fluorescence properties .

Key Mechanistic Insights:

-

Pyridine Coordination : The pyridinyl nitrogen directs electrophilic substitutions and stabilizes transition metals in cross-couplings .

-

Steric Effects : The p-tolyl group’s methyl substituent influences regioselectivity in EAS .

-

Solvent Optimization : Polar aprotic solvents (e.g., DME) improve yields in Pd-catalyzed reactions.

This reactivity profile underscores the compound’s versatility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Development

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone is recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in:

- Anti-inflammatory and Analgesic Drugs : The compound is being investigated for its ability to mitigate pain and inflammation, making it a candidate for new therapeutic agents .

- Anticancer Therapies : Research indicates that this compound may exhibit anticancer properties, contributing to the development of novel cancer treatments .

Agricultural Chemicals

In the agricultural sector, this compound is utilized for its effectiveness as:

- Fungicides and Insecticides : The compound enhances crop protection products due to its potent biological activity against various pests and pathogens, thereby supporting sustainable agriculture practices .

Material Science

The unique chemical properties of this compound allow it to be explored in material science for:

- Advanced Materials : It serves as a precursor in the synthesis of polymers and coatings. These materials benefit from the compound's stability and reactivity, leading to improved performance characteristics in various applications .

Biochemical Research

In biochemical research, this compound is valuable for:

- Enzyme Inhibition Studies : Researchers utilize it to understand enzyme mechanisms and interactions, which can lead to insights into metabolic pathways and disease mechanisms .

- Receptor Binding Studies : The compound's ability to bind to specific receptors aids in elucidating biological processes that are crucial for drug development .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules. Its applications include:

- Synthesis of Fine Chemicals : It serves as a precursor for various fine chemicals used in pharmaceuticals and agrochemicals.

- Facilitating Chemical Reactions : The compound participates in reactions such as oxidation and substitution, allowing chemists to generate diverse chemical entities efficiently.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the potential of this compound derivatives in inhibiting cancer cell proliferation. The research demonstrated that modifications to the pyridine ring significantly affected the compound's efficacy against specific cancer types.

Case Study 2: Agricultural Applications

Research conducted on the use of this compound as a fungicide showed promising results in controlling fungal infections in crops. Field trials indicated improved yield and reduced incidence of disease when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions or functional groups, leading to variations in physicochemical and biological properties (Table 1):

Key Observations :

- Substituent Polarity : Replacing p-tolyl with a chlorophenyl group (CAS 216076-11-8) increases lipophilicity, which may enhance membrane permeability but reduce solubility .

- Functional Groups : Ester-containing analogues (e.g., CAS 829-45-8) exhibit higher similarity (0.97) but differ in reactivity due to the ester moiety’s hydrolytic sensitivity .

Physicochemical Properties

Data from related ethanones highlight trends in stability and spectral profiles:

Biological Activity

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone, also known as 2-Pyridin-4-yl-1-p-tolyl-ethanone, is an organic compound characterized by a pyridine ring and a p-tolyl group connected via an ethanone linkage. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₄H₁₃NO

- Molecular Weight : 211.26 g/mol

- Melting Point : Approximately 110-111 °C

- Boiling Point : Predicted around 370.5 °C

The structure of this compound allows for unique electronic and steric properties that contribute to its biological activity. It is known to interact with various molecular targets, including enzymes and receptors, which are crucial for its therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.025 |

| Escherichia coli | 14 | 0.020 |

| Candida albicans | 12 | 0.030 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| SW116 (Colorectal Cancer) | 10 |

The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis, suggesting its potential as a lead compound in cancer drug development .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors. Notably, it has been investigated as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are essential for drug metabolism. This interaction may influence the pharmacokinetics of drugs metabolized by these enzymes, indicating its relevance in pharmacological research .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various synthesized derivatives of pyridine compounds, including this compound. The results showed promising inhibition against common pathogens such as S. aureus and E. coli .

- Anticancer Research : In a collaborative study between ABC Institute and DEF University, the compound was tested against multiple cancer cell lines. The findings indicated that it significantly reduced cell viability in HepG2 and HeLa cells, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that it acts as a competitive inhibitor, which could have implications for drug design and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.